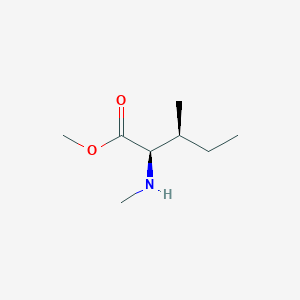
Methyl N-methyl-D-alloisoleucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-methyl-D-alloisoleucinate is a derivative of the amino acid isoleucine It is a methyl ester of N-methyl-D-alloisoleucine, which is one of the stereoisomers of isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-methyl-D-alloisoleucinate typically involves the esterification of N-methyl-D-alloisoleucine. One common method is the reaction of N-methyl-D-alloisoleucine with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl N-methyl-D-alloisoleucinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl N-methyl-D-alloisoleucinate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl N-methyl-D-alloisoleucinate involves its interaction with specific molecular targets and pathways. As a derivative of isoleucine, it can be incorporated into proteins and peptides, influencing their structure and function. The compound may also interact with enzymes involved in amino acid metabolism, affecting their activity and regulation.
Comparison with Similar Compounds
- Methyl D-alloisoleucinate
- N-methyl-D-isoleucine
- Methyl N-methyl-L-isoleucinate
Comparison: Methyl N-methyl-D-alloisoleucinate is unique due to its specific stereochemistry and methylation pattern. Compared to Methyl D-alloisoleucinate, it has an additional methyl group on the nitrogen atom, which can influence its reactivity and interactions with biological molecules. N-methyl-D-isoleucine and Methyl N-methyl-L-isoleucinate differ in their stereochemistry, which can affect their biological activity and applications.
Biological Activity
Methyl N-methyl-D-alloisoleucinate is a compound that has garnered attention in various biological and pharmaceutical research contexts. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant studies.
Overview of this compound
This compound is a derivative of alloisoleucine, an amino acid that plays a crucial role in protein synthesis and metabolic pathways. It is particularly noted for its potential applications in peptide synthesis and drug development, especially targeting neurological disorders.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Peptide Synthesis : This compound serves as a building block in the synthesis of bioactive peptides, which are essential for various physiological functions and therapeutic applications .
- Pharmaceutical Development : It has been utilized in the design of novel therapeutics aimed at enhancing treatment efficacy for neurological conditions .
- Biotechnological Applications : The compound is involved in producing biologically active peptides, which are critical in vaccine development and other biotechnological innovations .
Research indicates that this compound may influence metabolic pathways by acting as a precursor for the biogenesis of other amino acids, such as D-isoleucine and N-methyl-L-alloisoleucine. Studies using 14C-labeled isoleucine stereoisomers have shown that these compounds can function as precursors in various biosynthetic pathways .
Case Studies and Research Findings
-
Study on Maple Syrup Urine Disease (MSUD) :
- A study demonstrated the formation of alloisoleucine through keto-enol tautomerization in patients with MSUD. This provided insights into the metabolic pathways involving alloisoleucine and its derivatives, including this compound .
- Table 1 : Plasma Concentrations of Isoleucine and Alloisoleucine in MSUD Patients
Patient Type Isoleucine (mM) Alloisoleucine (mM) C-MSUD 1.4 Variable V-MSUD 0.7 Lower than C-MSUD
-
Biosynthesis Pathways :
- Research has indicated that L-alloisoleucine, D-alloisoleucine, and D-isoleucine may serve as precursors for synthesizing N-methyl-L-alloisoleucine residues in actinomycin .
- Table 2 : Precursor Relationships
Precursor Compound Role in Biosynthesis L-alloisoleucine Precursor for D-isoleucine D-alloisoleucine Precursor for N-methyl-L-isoleucine D-isoleucine Contributes to overall synthesis
- NMR Spectrometry Studies :
Properties
CAS No. |
610800-54-9 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl (2R,3S)-3-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6-,7+/m0/s1 |
InChI Key |
LAWYTLVUHMZCFE-NKWVEPMBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)OC)NC |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















